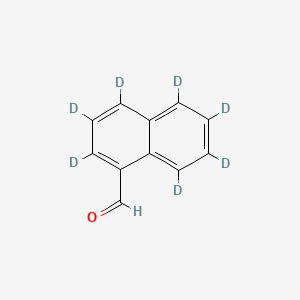

1-Naphthaldehyde-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

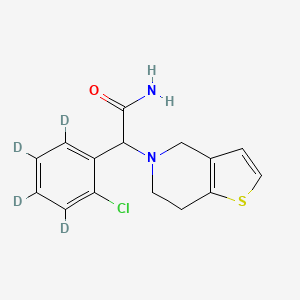

1-Naphthaldehyde, also known as α-Naphthaldehyde or Naphthalene-1-carbaldehyde, is an organic compound with the linear formula C10H7CHO . It is used in the synthesis of various organic compounds . The molecular weight of 1-Naphthaldehyde is 156.18 .

Synthesis Analysis

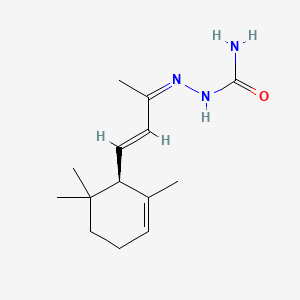

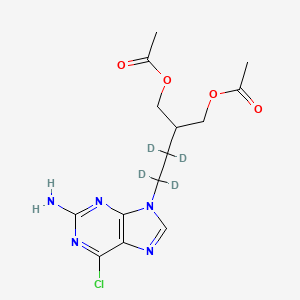

1-Naphthaldehyde can be synthesized through the condensation of 1-naphthaldehyde with semicarbazide . It can also be used to synthesize (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .Molecular Structure Analysis

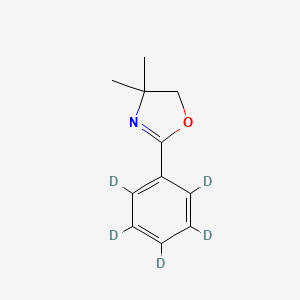

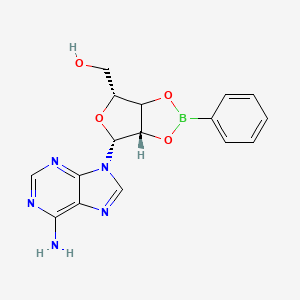

The molecular structure of 1-Naphthaldehyde consists of a naphthalene ring attached to a formyl group . The compound exhibits a linear formula of C10H7CHO .Chemical Reactions Analysis

In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes is completely altered . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .Physical and Chemical Properties Analysis

1-Naphthaldehyde is a liquid that appears colorless to pale yellow . It has a pungent odor . The compound has a refractive index of 1.652 (lit.) . It has a boiling point of 160-161 °C/15 mmHg (lit.) and a melting point of 1-2 °C (lit.) . The density of 1-Naphthaldehyde is 1.15 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

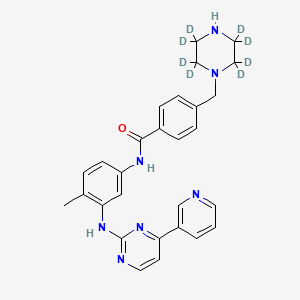

Development of Sensors : 2-Hydroxy-1-naphthaldehyde is used as a functionalised fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective in detecting different cations and anions, as well as toxic species and reactive substrates. The sensing mechanisms involve various fluorometric and mechanistic pathways (Das & Goswami, 2017).

Selective Detection of Ions : Studies have shown the synthesis and application of 2-hydroxy-1-naphthaldehyde-based chemosensors for the selective detection of specific ions like aluminium. These sensors demonstrate high sensitivity and reversibility, making them useful for various applications (Sun, Miao, Zhang, Li, & Chang, 2018).

Photorearrangement Mechanism Studies : 1-Nitro-2-naphthaldehyde, a derivative, has been studied for its photorearrangement mechanisms, which are crucial for the development of optical storage devices. This research has implications for improving data storage technologies (Dvornikov, Taylor, Liang, & Rentzepis, 1998).

Fluorescence and Phosphorescence Studies : The fluorescence and phosphorescence properties of naphthaldehydes and their derivatives have been extensively studied. This research aids in understanding the photophysical behavior of these compounds, which is essential for various applications in material science (Kitamura & Baba, 1975).

Humidity Sensing in Industrial and Food Products : A hydroxy naphthaldehyde-based luminogen was synthesized to monitor humidity content in industrial solvents and food products. This technology is significant for regulating industrial safety management and ensuring food quality (Das, Bej, Hirani, & Banerjee, 2021).

Safety and Hazards

1-Naphthaldehyde is harmful if swallowed . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . If swallowed, immediate medical assistance is advised .

Propriétés

IUPAC Name |

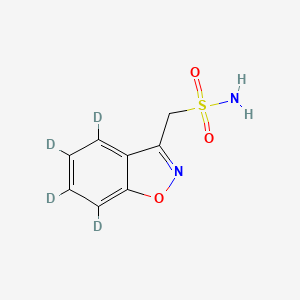

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAINHDHICKHLX-GSNKEKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662136 |

Source

|

| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190020-48-4 |

Source

|

| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.